molecular formula C21H27ClN2O2 B12429584 Hydroxyzine D4

Hydroxyzine D4

Cat. No.: B12429584
M. Wt: 378.9 g/mol
InChI Key: ZQDWXGKKHFNSQK-RCYYZLFTSA-N
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Description

Hydroxyzine D4 is a deuterium-labeled variation of Hydroxyzine, a chemical compound known for its anticholinergic, anxiolytic, and analgesic properties. It is classified as a heterocyclic histamine H1-receptor antagonist . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyzine D4 can be synthesized through the deuteration of Hydroxyzine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes typically use deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine D4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hydroxyzine D4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolism and distribution of Hydroxyzine in the body .

Biological Activity

Hydroxyzine D4 is a deuterium-labeled derivative of hydroxyzine, a well-known antihistamine primarily used for its anxiolytic and sedative properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula C21H25D4Cl3N2O2C_{21}H_{25}D_{4}Cl_{3}N_{2}O_{2} and a molecular weight of 451.85 g/mol. It acts as a histamine H1-receptor antagonist and exhibits additional properties such as anticholinergic, anxiolytic, and analgesic effects .

PropertyValue
Molecular FormulaC21H25D4Cl3N2O2
Molecular Weight451.85 g/mol
Target ReceptorHistamine H1 receptor
MechanismInverse agonist

This compound functions primarily as an inverse agonist at the histamine H1 receptor. This mechanism reduces the receptor's activity below baseline levels, effectively mitigating allergic responses and providing sedative effects. Additionally, this compound has been shown to have weak antagonistic effects on serotonin 5-HT2A receptors and dopamine D2 receptors, contributing to its anxiolytic properties .

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Antihistaminic Effects : this compound effectively blocks histamine-induced symptoms such as pruritus and rhinorrhea by inhibiting H1 receptor activity.
  • Anxiolytic Properties : Clinical studies indicate that this compound can alleviate anxiety symptoms, showing efficacy comparable to benzodiazepines without the associated risks of dependence .
  • Sedative Effects : Due to its ability to cross the blood-brain barrier, this compound induces sedation, which is beneficial in treating insomnia and anxiety-related disorders .

Efficacy in Anxiety Disorders

A controlled trial demonstrated that Hydroxyzine significantly improved cognitive function in patients with generalized anxiety disorder compared to lorazepam. In a case study involving a patient with panic disorder, administration of Hydroxyzine resulted in rapid relief from symptoms without further attacks during hospitalization .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, reaching peak plasma concentrations approximately 2 hours post-administration. It undergoes extensive hepatic metabolism, primarily converting into cetirizine, which is also an antihistamine but less sedating .

Case Studies

  • Panic Disorder Treatment : A 25-year-old male with severe panic attacks was treated with Hydroxyzine 25 mg three times daily. The treatment led to a cessation of panic attacks during his hospital stay and follow-up .
  • Long-term Use in Children : A study indicated potential neurodevelopmental adverse effects associated with long-term Hydroxyzine use in preschool children, highlighting the need for cautious prescribing practices in young patients .

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol

InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i14D2,16D2

InChI Key

ZQDWXGKKHFNSQK-RCYYZLFTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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